molecular formula C11H20O2 B12946767 (1S,3S,5R,7R)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane

(1S,3S,5R,7R)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane

Cat. No.: B12946767
M. Wt: 184.27 g/mol
InChI Key: LOGJGKGBKZOEKZ-YTWAJWBKSA-N
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Description

(1S,3S,5R,7R)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[321]octane is a bicyclic organic compound with a unique structure that includes two oxygen atoms within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,5R,7R)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diester-based compound in a superabsorbent polymer to minimize deterioration of physical properties and enhance deodorizing power . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of advanced techniques such as cryogenic electron microscopy (cryo-EM) for specimen preparation can help overcome issues related to aggregation and preferred orientations at the air/water interface .

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5R,7R)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(1S,3S,5R,7R)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3S,5R,7R)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. Understanding the precise molecular interactions and pathways involved is crucial for elucidating its mechanism of action .

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(1S,3S,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C11H20O2/c1-5-11-8(2)6-10(4,13-11)7-9(3)12-11/h8-9H,5-7H2,1-4H3/t8-,9+,10-,11+/m1/s1

InChI Key

LOGJGKGBKZOEKZ-YTWAJWBKSA-N

Isomeric SMILES

CC[C@@]12[C@@H](C[C@@](O1)(C[C@@H](O2)C)C)C

Canonical SMILES

CCC12C(CC(O1)(CC(O2)C)C)C

Origin of Product

United States

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